molecular formula C17H14ClFN4O3 B2596473 N'-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide CAS No. 2415489-30-2

N'-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2596473
CAS No.: 2415489-30-2
M. Wt: 376.77
InChI Key: LTGKHYLEUZGJNL-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 3-chloro-4-fluoroaniline and the 5-(1-methyl-1H-pyrazol-5-yl)furan-2-carbaldehyde. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(2-fluorophenyl)-3-(5-methyl-2-(4-tolyazo)phenyl)urea

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O3/c1-23-14(6-7-21-23)15-5-3-11(26-15)9-20-16(24)17(25)22-10-2-4-13(19)12(18)8-10/h2-8H,9H2,1H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGKHYLEUZGJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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